1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide
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Overview
Description
1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a phenyl group, and a formazancarbothioamide moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with thiocarbamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Chlorophenyl)-3-phenyl-5-formazancarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(4-Chlorophenyl)-3-phenyl-5-formazancarboxamide: Differing by the presence of a carboxamide group instead of a carbothioamide group.
1-(4-Chlorophenyl)-3-phenyl-5-formazancarbonitrile: Featuring a carbonitrile group instead of a carbothioamide group
These structural variations can lead to differences in reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Properties
CAS No. |
130111-82-9 |
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Molecular Formula |
C14H12ClN5S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
[(Z)-N-(4-chloroanilino)-C-phenylcarbonimidoyl]iminothiourea |
InChI |
InChI=1S/C14H12ClN5S/c15-11-6-8-12(9-7-11)17-18-13(19-20-14(16)21)10-4-2-1-3-5-10/h1-9,17H,(H2,16,21)/b18-13-,20-19? |
InChI Key |
MWWRDUAWOXZARC-WMFQOTTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)Cl)/N=NC(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)Cl)N=NC(=S)N |
Origin of Product |
United States |
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